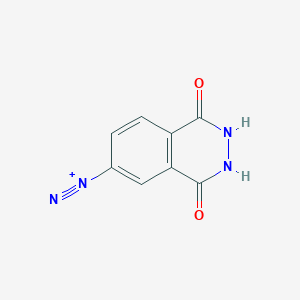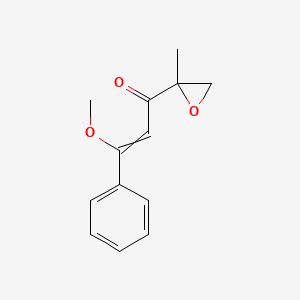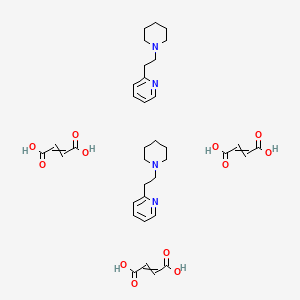
But-2-enedioic acid;2-(2-piperidin-1-ylethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-enedioic acid;2-(2-piperidin-1-ylethyl)pyridine is a compound that combines the structural features of but-2-enedioic acid and 2-(2-piperidin-1-ylethyl)pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;2-(2-piperidin-1-ylethyl)pyridine typically involves the reaction of but-2-enedioic acid with 2-(2-piperidin-1-ylethyl)pyridine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For example, the use of palladium-catalyzed cross-coupling reactions is common in the synthesis of such compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid;2-(2-piperidin-1-ylethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
But-2-enedioic acid;2-(2-piperidin-1-ylethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of but-2-enedioic acid;2-(2-piperidin-1-ylethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to but-2-enedioic acid;2-(2-piperidin-1-ylethyl)pyridine include:
Pyridine derivatives: Compounds with a pyridine ring structure.
Piperidine derivatives: Compounds containing a piperidine ring.
But-2-enedioic acid derivatives: Compounds with a but-2-enedioic acid moiety.
Uniqueness
This compound is unique due to its combination of structural features from both pyridine and piperidine derivatives, as well as the presence of the but-2-enedioic acid moiety.
Properties
CAS No. |
90125-79-4 |
|---|---|
Molecular Formula |
C36H48N4O12 |
Molecular Weight |
728.8 g/mol |
IUPAC Name |
but-2-enedioic acid;2-(2-piperidin-1-ylethyl)pyridine |
InChI |
InChI=1S/2C12H18N2.3C4H4O4/c2*1-4-9-14(10-5-1)11-7-12-6-2-3-8-13-12;3*5-3(6)1-2-4(7)8/h2*2-3,6,8H,1,4-5,7,9-11H2;3*1-2H,(H,5,6)(H,7,8) |
InChI Key |
DRRBVSCUPFLAJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2=CC=CC=N2.C1CCN(CC1)CCC2=CC=CC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14374414.png)
![2-[(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)imino]-1,2-diphenylethan-1-one](/img/structure/B14374423.png)
![2-[(Trimethylsilyl)methyl]pent-4-enal](/img/structure/B14374430.png)
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B14374435.png)
![2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B14374440.png)
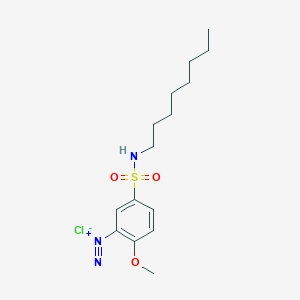
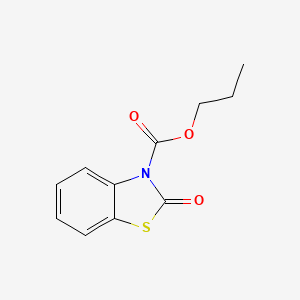

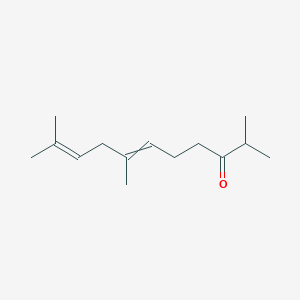

![1-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B14374476.png)
![1-{[6-(Ethylsulfanyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14374481.png)
